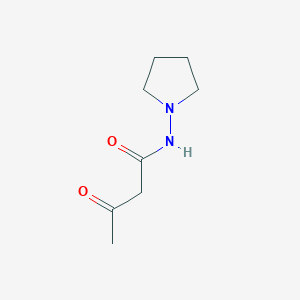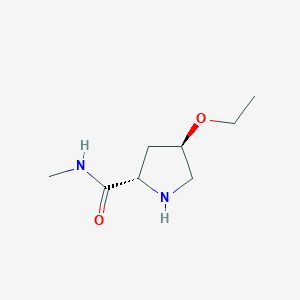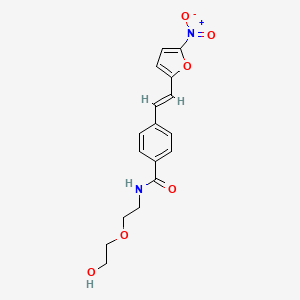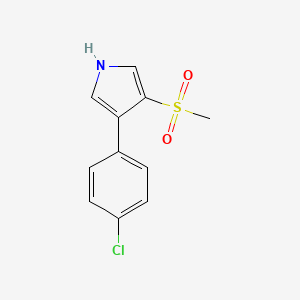
3-Oxo-N-(pyrrolidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N-(pyrrolidin-1-yl)butanamide: is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide typically involves the reaction of butanoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Oxo-N-(pyrrolidin-1-yl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Substituted amides or other derivatives
Applications De Recherche Scientifique
Chemistry: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in living organisms.
Medicine: The pyrrolidine ring in this compound is a common scaffold in medicinal chemistry. Compounds containing this ring structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3-Oxo-N-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
- 3-Oxo-N-(pyrimidin-2-yl)butanamide
- 3-Oxo-N-(3-pyridinyl)butanamide
- 3-Oxo-N-(3-(pyrrolidin-1-yl)propyl)butanamide
Comparison: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-N-(pyrimidin-2-yl)butanamide and 3-Oxo-N-(3-pyridinyl)butanamide, the pyrrolidine ring offers enhanced stability and reactivity. This makes it a more versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
202801-00-1 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-oxo-N-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |
Clé InChI |
ZSQBOLJWJIDCRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)




![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)

![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
